2',3',5'-Triacetylinosine

Description

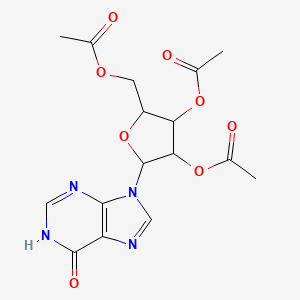

Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQTFDQPJQUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950791 | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63248-71-5, 28069-16-1, 3181-38-2 | |

| Record name | NSC90329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC83296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3181-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 ,3 ,5 Triacetylinosine

Classical and Contemporary Synthetic Routes for 2',3',5'-Triacetylinosine

The synthesis of this compound typically involves the acetylation of inosine (B1671953). This process can be achieved through various methods, with the selection of reagents and reaction conditions playing a crucial role in the efficiency and yield of the synthesis.

Precursors and Intermediate Compounds in this compound Synthesis

The primary precursor for the synthesis of this compound is inosine . Inosine is a naturally occurring nucleoside that plays a role in purine (B94841) nucleotide synthesis. nih.gov The synthesis process involves the protection of the hydroxyl groups of the ribose sugar moiety of inosine with acetyl groups.

Intermediates in the synthesis can vary depending on the specific synthetic route chosen. For instance, in some multi-step syntheses of more complex analogues, halogenated derivatives of this compound, such as 2-iodo-2′,3′,5′-triacetylinosine , serve as key intermediates. uga.edu These halogenated intermediates are then used in subsequent cross-coupling reactions to introduce various functional groups onto the purine ring. uga.edu

| Precursor/Intermediate | Role in Synthesis |

| Inosine | The starting material for the synthesis of this compound. |

| 2-iodo-2′,3′,5′-triacetylinosine | A key intermediate for the synthesis of C-2 functionalized analogues. uga.edu |

| 6-Chloro-2-iodo-9-[(2′,3′,5′-tri-O-acetyl)-β-D-ribofuranosyl]purine | An intermediate for synthesizing C-2 and C-6 modified purine analogues. uga.edu |

| 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine | A commercially available starting material for synthesizing diazido-purine derivatives. nih.gov |

Role of Specific Reaction Conditions and Reagents (e.g., Acetic Anhydride (B1165640), Palladium-Catalyzed Couplings)

Acetic Anhydride: A common and effective reagent for the acetylation of nucleosides is acetic anhydride ((CH₃CO)₂O). wikipedia.orgatamanchemicals.com This reagent readily reacts with the hydroxyl groups of the ribose moiety of inosine to form the corresponding acetyl esters. The reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst. atamanchemicals.com A practical method for the acetylation of various nucleosides, including inosine, utilizes acetic anhydride in acetic acid as a reusable solvent and acetylating agent, proving efficient even on a large scale. researchgate.net

Palladium-Catalyzed Couplings: For the synthesis of more complex analogues of this compound, palladium-catalyzed cross-coupling reactions are instrumental. nih.govbohrium.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the purine ring. nih.gov For example, the Stille coupling reaction, which involves the use of organotin reagents, and the Suzuki-Miyaura coupling, which utilizes organoboron compounds, are powerful methods for introducing a wide range of substituents. uga.edutandfonline.com These reactions are typically performed on halogenated derivatives of this compound, where the halogen atom serves as a leaving group. nih.govbohrium.com The development of water-soluble palladium catalysts has further enhanced the utility of these methods for modifying unprotected nucleosides in aqueous media. bohrium.com

| Reagent/Reaction | Role in Synthesis |

| Acetic Anhydride | Acetylating agent for the protection of hydroxyl groups in inosine. wikipedia.orgresearchgate.net |

| Palladium-Catalyzed Couplings | Formation of C-C and C-heteroatom bonds for the synthesis of complex analogues. nih.govnih.gov |

| Stille Coupling | A type of palladium-catalyzed reaction using organotin reagents. uga.edu |

| Suzuki-Miyaura Coupling | A type of palladium-catalyzed reaction using organoboron reagents. tandfonline.comacs.org |

Strategies for Further Chemical Modification and Analogue Synthesis utilizing this compound

The versatility of this compound as a key intermediate allows for the synthesis of a wide array of modified nucleosides with potential therapeutic applications.

Regioselective Derivatization Approaches for Nucleoside Modification

Regioselective derivatization refers to chemical reactions that occur at a specific position on a molecule. In the context of this compound, this allows for the precise modification of the purine base without affecting the protected ribose sugar. Various strategies have been developed to achieve regioselectivity, often involving the use of specific catalysts or directing groups. rsc.orgchemrxiv.orgnih.gov For example, palladium catalysts can be tuned to favor reactions at either the C2 or C6 positions of the purine ring. acs.org Furthermore, the inherent reactivity of different positions on the purine ring can be exploited to achieve selective modifications.

Synthesis of Purine Riboside Analogues Utilizing this compound as a Key Intermediate

This compound serves as a crucial building block for the synthesis of various purine riboside analogues . nih.govrsc.org By first halogenating the purine ring of this compound, chemists can then employ palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents. uga.edu This approach has been used to synthesize C-2 and C-6 functionalized ribofuranosylpurine analogues, which have shown potential as antiviral agents. uga.edu For instance, 2-vinylinosine, a broad-spectrum antiviral, was synthesized through such a strategy. uga.edu Another example is the synthesis of 6-amino/thio-2-triazolylpurine ribonucleosides, where a diazido-purine derivative of 2',3',5'-tri-O-acetyl-ribofuranosyl)purine is a key intermediate. nih.gov

Development of Modified Nucleosides for Advanced Research Applications

The development of modified nucleosides is a vibrant area of research with significant implications for medicine and biotechnology. bldpharm.combiosynth.com By altering the structure of natural nucleosides, scientists can create compounds with enhanced therapeutic properties, such as increased efficacy and reduced side effects. bldpharm.com Modified nucleosides derived from this compound are being investigated for a variety of applications, including their potential as anticancer and antiviral agents. bldpharm.comuga.edu Furthermore, the introduction of specific modifications can be used to probe the function of biological systems or to develop new diagnostic tools. bldpharm.combiosynth.com Click chemistry, a set of powerful and reliable reactions, has also been widely used to create modified nucleosides with diverse pharmacological applications. nih.gov

Advanced Analytical Characterization Techniques for 2 ,3 ,5 Triacetylinosine and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2',3',5'-Triacetylinosine. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and their chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, specific chemical shifts (δ) are observed for the protons of the purine (B94841) base and the acetylated ribose moiety. For instance, the anomeric proton (H-1') typically appears as a doublet due to coupling with the adjacent H-2' proton. The protons of the three acetyl groups give rise to distinct singlet peaks, usually in the upfield region of the spectrum. The aromatic protons of the purine ring also show characteristic signals. The integration of these signals provides a quantitative measure of the number of protons in each environment. Two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish proton-proton connectivities and spatial proximities, respectively, further confirming the structure.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the acetyl groups resonate at a characteristic downfield position. The carbons of the ribose ring and the purine base also have specific chemical shift ranges. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively, allowing for unambiguous assignment of all carbon signals.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Assignment | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| H-2 (Purine) | ~8.1 | ~145.0 |

| H-8 (Purine) | ~8.3 | ~139.0 |

| H-1' (Ribose) | ~6.1 (d) | ~87.0 |

| H-2' (Ribose) | ~5.9 (t) | ~73.0 |

| H-3' (Ribose) | ~5.6 (t) | ~70.0 |

| H-4' (Ribose) | ~4.4 (m) | ~80.0 |

| H-5'a, H-5'b (Ribose) | ~4.3 (m) | ~63.0 |

| Acetyl CH₃ | ~2.1 (s), ~2.0 (s), ~2.0 (s) | ~20.0-21.0 |

| Acetyl C=O | - | ~170.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum include:

Carbonyl (C=O) Stretching: Strong absorption bands are observed in the region of 1740-1750 cm⁻¹ corresponding to the stretching vibrations of the ester carbonyl groups of the acetyl moieties.

C-O Stretching: The C-O stretching vibrations of the acetyl groups and the ribose ring typically appear in the 1200-1300 cm⁻¹ region.

C-H Stretching: Absorptions due to the stretching of C-H bonds in the aromatic purine ring and the aliphatic ribose moiety are found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

N-H and C=N Stretching: The purine ring also exhibits characteristic N-H stretching (if not substituted) and C=N stretching vibrations.

The presence and specific positions of these bands provide confirmatory evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the purine ring system, which acts as the main chromophore.

Inosine (B1671953) and its derivatives typically exhibit a strong absorption maximum (λmax) in the ultraviolet region, generally around 248-250 nm in acidic or neutral solutions. The acetylation of the ribose moiety does not significantly alter the electronic transitions of the purine base, so the UV-Vis spectrum of this compound is very similar to that of inosine itself. This technique is particularly useful for quantifying the concentration of the compound in solution using the Beer-Lambert law. The position of the absorption maximum can be influenced by the solvent and the pH of the solution.

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or

Application of Various Ionization Techniques

Mass spectrometry (MS) is a powerful analytical tool that relies on the ionization of molecules followed by the separation of the resulting ions based on their mass-to-charge ratio. slideshare.net The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the sample, causing it to ionize and fragment. libretexts.orgemory.edu This extensive fragmentation can be advantageous for structural elucidation by providing a characteristic fragmentation pattern, or "fingerprint," of the molecule. libretexts.orgacdlabs.com However, for some molecules, the molecular ion may be unstable and not observed. libretexts.org For EI to be effective, the sample must be volatile and thermally stable. libretexts.org

Chemical Ionization (CI) is a "soft" ionization method that results in less fragmentation compared to EI. libretexts.org In CI, a reagent gas is ionized, and these ions then react with the analyte to form pseudomolecular ions, such as [M+H]+. libretexts.org This technique is particularly useful for determining the molecular weight of the analyte. libretexts.org A related technique, Atmospheric Pressure Chemical Ionization (APCI) , is suitable for low molecular weight, nonpolar compounds and works by creating a plasma of the reagent gas that then ionizes the sample introduced as a neutral spray. libretexts.orgnih.gov

Electrospray Ionization (ESI) is another soft ionization technique, ideal for analyzing large biomolecules like proteins and peptides, as well as nonvolatile or thermally unstable compounds. libretexts.orgresearchgate.net ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. researchgate.net It is readily coupled with liquid chromatography (LC) for LC-MS applications. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) is also a soft ionization method used for large, non-volatile molecules. The analyte is mixed with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. emory.eduacdlabs.com

A comparative study on the trimethylsilyl (B98337) (TMS) derivatives of various deoxynucleosides using both EI and CI mass spectrometry revealed significant differences in the fragmentation patterns of isomeric compounds. nih.gov This allowed for their differentiation based on the characteristic ions formed. nih.gov The study highlighted that CI-collisional activation (CA) daughter ion spectra provide complementary structural information to the EI mass spectra. nih.gov

| Ionization Technique | Principle | Fragmentation | Typical Analytes | Key Advantages |

|---|---|---|---|---|

| Electron Ionization (EI) | High-energy electron beam bombards the sample. libretexts.orgemory.edu | Hard (extensive fragmentation). libretexts.org | Volatile, thermally stable compounds. libretexts.org | Provides detailed structural information from fragmentation patterns. libretexts.orgacdlabs.com |

| Chemical Ionization (CI) | Ionized reagent gas reacts with the analyte. libretexts.org | Soft (less fragmentation). libretexts.org | Compounds where molecular weight determination is key. libretexts.org | Preserves the molecular ion. libretexts.org |

| Electrospray Ionization (ESI) | High voltage applied to a liquid sample creates charged droplets. researchgate.net | Soft. libretexts.org | Large biomolecules, nonvolatile, and thermally unstable compounds. libretexts.orgresearchgate.net | Easily coupled with LC. emory.edu |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser energy absorbed by a matrix desorbs and ionizes the analyte. emory.eduacdlabs.com | Soft. acdlabs.com | Large, non-volatile molecules. emory.edu | Minimal fragmentation of large molecules. acdlabs.com |

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental technique for separating complex mixtures. When coupled with various detectors, it allows for the quantification of individual components.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the solvent). nih.govnih.gov

For the analysis of nucleoside analogues like this compound, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The composition of the mobile phase, including the type of organic modifier (like acetonitrile (B52724) or methanol) and the pH, is optimized to achieve the desired separation. nih.govnih.gov UV detection is commonly used for quantification, with the wavelength set to the absorbance maximum of the analyte. nih.gov

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. nih.gov This typically includes assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a study on the simultaneous analysis of five 5-HT3 receptor antagonists using HPLC reported good linearity and precision, with relative standard deviation (RSD) values below 2.5%. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (150 mm × 4.6 mm, 5.0 μm) | nih.gov |

| Mobile Phase | Acetonitrile and potassium dihydrogen phosphate (B84403) buffer | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at specific wavelengths (e.g., 285-307 nm) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov This technique is particularly valuable for the analysis of complex biological samples. nih.govnih.gov

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source (commonly ESI or APCI). nih.gov The first mass analyzer selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass analyzer then separates and detects the resulting product ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for accurate quantification even at very low concentrations. shimadzu.com

A study on the quantification of tryptophan metabolites in mouse serum and brain tissue using LC-MS/MS demonstrated the method's high sensitivity, with limits of detection ranging from 0.96 to 24.48 nmol/L. nih.gov The method also showed good precision, with intra- and inter-day variations of ≤13.92%. nih.gov The development of LC-MS/MS methods often involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the best performance. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. nih.gov For non-volatile compounds like nucleosides, a derivatization step is necessary to increase their volatility. sigmaaldrich.comresearchgate.net This typically involves reacting the analyte with a reagent to replace polar functional groups with nonpolar ones. sigmaaldrich.comyoutube.com Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. chromatographyonline.com The separated components then enter the mass spectrometer for detection. google.com Similar to LC-MS/MS, GC-MS/MS in MRM mode offers high sensitivity and selectivity. shimadzu.com

A study on the analysis of amino acids demonstrated that derivatization with MTBSTFA followed by GC-MS analysis allowed for the successful identification and separation of the amino acid derivatives. sigmaaldrich.com Another study on the quantitative analysis of tyrosine metabolites utilized derivatization to their pentafluorobenzyl esters before GC-MS/MS analysis, which significantly increased the sensitivity of the method. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov The process involves crystallizing a purified sample and then exposing the crystal to an X-ray beam. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be determined. nih.gov

This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, X-ray crystallography can confirm the stereochemistry and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. st-andrews.ac.uknih.gov

For example, X-ray diffraction studies on 2,4,6-triamino-1,3,5-triazine (melamine) crystals revealed a monoclinic crystal system and provided precise lattice parameters. researchgate.net Similarly, the X-ray structures of 3-acetyloxazolidin-2-one and its unsaturated analogue provided detailed information on their molecular geometry and intermolecular interactions. st-andrews.ac.uk

| Parameter | Value | Reference |

|---|---|---|

| Compound | 3-Acetyloxazolidin-2-one | st-andrews.ac.uk |

| Molecular Formula | C5H7NO3 | st-andrews.ac.uk |

| Crystal System | Monoclinic | st-andrews.ac.uk |

| Space Group | P21/n | st-andrews.ac.uk |

| a (Å) | 6.9924(9) | st-andrews.ac.uk |

| b (Å) | 5.1635(4) | st-andrews.ac.uk |

| c (Å) | 8.1820(10) | st-andrews.ac.uk |

| β (°) | 108.8310(14) | st-andrews.ac.uk |

Biochemical and Mechanistic Investigations of 2 ,3 ,5 Triacetylinosine in Research Models

Exploration of Metabolic Pathways Involving Nucleosides and their Acetylated Forms in Model Systems

The metabolism of 2',3',5'-Triacetylinosine is intrinsically linked to the fundamental cellular processes of nucleotide synthesis. Its acetylated structure serves as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite within the biological system.

Enzymatic Transformations of Acetylated Nucleosides and Related Compounds

The primary enzymatic transformation that this compound undergoes is hydrolysis. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar are cleaved by intracellular esterase enzymes. researchgate.net This enzymatic action is a common metabolic route for acetylated compounds, converting the more membrane-permeable prodrug into its parent nucleoside, inosine (B1671953). researchgate.net This bioconversion is crucial, as the presence of the acetyl groups can sterically hinder the molecule from fitting into the active sites of enzymes involved in downstream pathways until they are removed. The efficiency and rate of this hydrolysis can vary depending on the specific types of esterases present in different cells and tissues. researchgate.netresearchgate.net

Interplay with Nucleoside Salvage and De Novo Pathways in Cellular and in vitro Research

Once deacetylated to inosine, the molecule enters the purine (B94841) salvage pathway. wikipedia.orgnih.gov This pathway is a critical metabolic route for recycling nucleobases and nucleosides that arise from the degradation of DNA and RNA. wikipedia.org In this pathway, inosine can be converted into inosine monophosphate (IMP) by the action of purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

IMP stands as a central intermediate in purine metabolism. uga.edu It can be directed towards the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP), which are essential precursors for DNA and RNA synthesis. hamadyaseen.com The de novo synthesis pathway, which builds purines from simpler molecules like amino acids and bicarbonate, also converges at the point of IMP production. nih.govuga.edu Therefore, by supplying inosine, this compound can effectively fuel the salvage pathway, providing a shortcut for the production of essential nucleotides. wikipedia.orghamadyaseen.com This is particularly significant in rapidly dividing cells, which have a high demand for nucleotides. nih.gov The reliance on salvage versus de novo pathways can differ between cell types, with many differentiated cells depending more on salvage pathways. nih.gov

Biological Interactions in Experimental Contexts

The introduction of this compound into experimental systems has been shown to elicit a range of biological responses, from influencing cell growth to interacting with other molecules.

Studies on Cellular Proliferation Modulation in in vitro Assays

Research has demonstrated that this compound can inhibit the growth of cancer cells in in vitro models. medchemexpress.com The mechanism is linked to its conversion to inosine and subsequent metabolism. The resulting modulation of nucleotide pools can impact DNA and RNA synthesis, which is critical for cell division. nih.gov One of the key targets is the enzyme inosine monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. uga.edu IMPDH is often upregulated in proliferating cells, making it a target for anti-cancer therapies. uga.edu By influencing the intracellular concentrations of purine metabolites, this compound can indirectly affect the activity of such crucial enzymes, leading to a reduction in cellular proliferation. uga.edumedchemexpress.com

| Cell Proliferation Assay | Experimental Model | Finding |

| Growth Inhibition | Cancer Cell Lines | This compound has been shown to inhibit the growth of cancer cells. medchemexpress.com |

| Mechanistic Target | in vitro Enzyme Assays | The downstream metabolite, inosine monophosphate (IMP), is a substrate for IMPDH, an enzyme often upregulated in proliferating cells and a target for anticancer drugs. uga.edu |

Investigation of Radiation-Induced Cellular Responses in Experimental Systems

This compound has been investigated for its potential to modulate cellular responses to radiation. medchemexpress.com Studies suggest it may offer a degree of radiation protection. medchemexpress.com While the precise mechanisms are still under investigation, the ability of its metabolic products to influence cellular nucleotide pools and potentially support DNA repair processes may play a role. The response of cells to radiation is complex, involving DNA damage, cell cycle arrest, and programmed cell death (apoptosis). nih.gov The availability of nucleotides is critical for the DNA repair machinery. By bolstering the nucleotide pools through the salvage pathway, the compound could potentially enhance the cell's capacity to repair radiation-induced DNA lesions. wikipedia.orgmedchemexpress.com

| Radiation Response Study | Experimental Context | Observation |

| Cellular Protection | in vitro / in vivo models | The compound has been shown to be involved in radiation protection. medchemexpress.commedchemexpress.com |

| Potential Mechanism | Cellular Metabolism | By feeding into the nucleoside salvage pathway, it can supply precursors for DNA repair, potentially mitigating radiation damage. wikipedia.orgnih.gov |

Binding Interactions with Biological Macromolecules (e.g., Pyridinium (B92312) Ions in Research)

In specific research contexts, this compound has been observed to engage in molecular binding interactions. Notably, it has been shown to bind to pyridinium ions. medchemexpress.com This type of interaction often involves the formation of charge-transfer complexes, where electron density is partially transferred between the interacting molecules. Such studies are valuable for understanding the non-covalent forces that can govern molecular recognition and complex formation, which are fundamental to many biological processes. These binding studies contribute to the broader chemical understanding of how acetylated nucleosides can interact with other charged or aromatic systems. medchemexpress.com

Applications as a Building Block or Precursor in Nucleic Acid Chemical Synthesis and Oligonucleotide Research

This compound serves as a crucial intermediate and protected precursor in the chemical synthesis of modified nucleosides and the subsequent assembly of oligonucleotides for research purposes. The strategic placement of acetyl groups on the 2', 3', and 5' hydroxyl positions of the ribose sugar renders the molecule stable and soluble in organic solvents, facilitating a variety of chemical modifications on the inosine base that would otherwise be difficult to achieve.

The primary utility of this compound is not as a direct building block for incorporation into nucleic acid chains, but rather as a starting material for the synthesis of nucleoside analogs. leapchem.com The acetyl protecting groups prevent the reactive hydroxyls on the sugar from interfering with reactions intended to alter the purine ring. leapchem.com This enhanced stability and increased lipophilicity are advantageous for multi-step chemical syntheses. leapchem.com

A key application is in the preparation of modified purine nucleosides, such as 6-thiopurine ribonucleosides. For instance, research has detailed the synthesis of 2',3',5'-O-triacetyl-6-thioinosine from related triacetylated precursors. nih.gov In such a synthetic route, the protected inosine derivative can be treated with reagents like Lawesson's reagent to replace the oxygen atom at the 6-position of the purine ring with sulfur. nih.gov Once the desired base modification is complete, the acetyl groups can be efficiently removed under basic conditions, such as with ammonia (B1221849) in methanol, to yield the final modified nucleoside (e.g., 6-thioinosine). nih.gov

The table below outlines the general pathway from this compound to a modified oligonucleotide.

| Step | Description | Example Compound(s) | Purpose |

| 1. Starting Material | A protected nucleoside where the ribose hydroxyl groups are blocked by acetyl groups. | This compound | To allow for selective chemical reactions on the nucleobase without interference from the sugar's hydroxyl groups. leapchem.com |

| 2. Base Modification | Chemical reaction to alter the structure of the purine base. | 2',3',5'-O-Triacetyl-6-thioinosine | To create a novel nucleoside with desired chemical properties for research applications, such as altered base pairing or stacking interactions. nih.gov |

| 3. Deprotection | Removal of the acetyl groups from the sugar moiety. | 6-Thioinosine | To yield the free modified nucleoside, making the 5'-hydroxyl group available for the next step. nih.gov |

| 4. Phosphoramidite (B1245037) Synthesis | Conversion of the modified nucleoside into a phosphoramidite derivative. | 5'-O-DMT-6-thioinosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | To create the reactive monomer (building block) required for automated solid-phase oligonucleotide synthesis. sigmaaldrich.commdpi.com |

| 5. Oligonucleotide Assembly | Stepwise incorporation of the phosphoramidite building block into a growing nucleic acid chain on a solid support. | Modified Oligonucleotide | To produce a custom DNA or RNA sequence containing the specific modification for use in biochemical and biophysical studies. atdbio.comresearchgate.net |

This synthetic strategy underscores the importance of this compound as a versatile precursor. It enables the creation of a diverse range of nucleoside analogs that can be incorporated into oligonucleotides, which are used to probe biological systems, develop diagnostic tools, and explore the therapeutic potential of nucleic acids. nih.govescholarship.org

Computational and Theoretical Studies on 2 ,3 ,5 Triacetylinosine

Molecular Modeling and Dynamics Simulations of Nucleoside Structures

Molecular modeling and dynamics (MD) simulations offer a window into the conformational landscape and dynamic behavior of nucleoside analogues. chemrxiv.orgresearchgate.net These techniques are crucial for understanding how modifications, such as the addition of acetyl groups in 2',3',5'-Triacetylinosine, influence the structure and flexibility of the parent nucleoside, inosine (B1671953).

MD simulations are frequently employed to study the conformational preferences of nucleosides, including the puckering of the ribose ring and the orientation of the glycosidic bond. researchgate.net For acetylated nucleosides like 2',3',5'-Triacetyluridine, a related compound, studies have shown that the molecule often adopts a twisted β-D-ribofuranose ring conformation. The acetyl groups at the 2' and 3' positions tend to occupy equatorial positions to minimize steric hindrance. It is plausible that similar conformational preferences exist for this compound.

The accuracy of MD simulations heavily relies on the quality of the force field parameters used to describe the interatomic interactions. researchgate.net Researchers have dedicated significant effort to developing and validating force field parameters for modified nucleosides, including inosine and its derivatives, to ensure the reliability of simulation results. researchgate.net These parameter sets, often developed for use with force fields like AMBER, are essential for future simulation studies on molecules such as this compound. chemrxiv.orgresearchgate.net

Recent research has also utilized MD simulations to investigate the impact of inosine substitutions on the structure and dynamics of more complex RNA structures like G-quadruplexes. biorxiv.orgresearchgate.net These studies provide valuable data on how inosine affects the stability and interactions within these higher-order structures. biorxiv.org While not directly focused on this compound, this work underscores the capability of MD simulations to elucidate the structural consequences of nucleoside modifications.

| Technique | Focus of Study | Key Findings/Applications | Relevance to this compound |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational preferences (ribose puckering, glycosidic bond orientation) | Provides insights into the 3D structure and flexibility of nucleosides. researchgate.net | Predicts the likely conformation of the ribose sugar and the orientation of the acetyl groups. |

| Force Field Parameterization | Development and validation of accurate parameters for modified nucleosides. researchgate.net | Ensures the reliability and accuracy of MD simulation results for molecules like inosine derivatives. chemrxiv.orgresearchgate.netresearchgate.net | Crucial for conducting meaningful computational studies on this compound. |

| Analysis of Higher-Order Structures | Investigating the effect of inosine on the stability and dynamics of RNA G-quadruplexes. biorxiv.orgresearchgate.net | Demonstrates the utility of MD in understanding the structural impact of modified nucleosides in a biological context. | Provides a framework for potential future studies on the interaction of this compound with nucleic acids. |

Quantum Chemical Calculations on Nucleoside Analogues and their Interactions

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of nucleoside analogues. chemrxiv.orgias.ac.in These methods can be used to calculate various molecular properties, such as atomic charges, bond orders, and molecular orbital energies, which are difficult to determine experimentally. ias.ac.innrel.gov

For nucleoside analogues, quantum chemical calculations are instrumental in several areas. They can be used to:

Determine Molecular Properties: Calculations can predict properties like the molecular electrostatic potential surface, which is crucial for understanding intermolecular interactions, including drug-receptor binding. nih.gov

Investigate Reaction Mechanisms: Quantum chemistry can elucidate the underlying mechanisms of chemical reactions, such as the deamination of adenosine (B11128) to inosine. researchgate.net

Predict Spectroscopic Data: Theoretical calculations can help interpret experimental spectra or predict the spectroscopic properties of new compounds. nih.gov

Assess Molecular Stability: The HOMO-LUMO energy gap, calculated using quantum chemical methods, can be an indicator of a molecule's stability. nih.gov

Recent studies have reported quantum chemical calculations for a range of therapeutically important nucleosides and their analogues, providing valuable data on their electronic properties. chemrxiv.orgresearchgate.netchemrxiv.org Although specific quantum chemical studies on this compound are not widely published, the methodologies are well-established. For instance, calculations on related acetylated nucleosides could provide insights into how the acetyl groups affect the electronic distribution and reactivity of the inosine core.

Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are becoming increasingly powerful for studying large biological systems. scielo.br In a QM/MM approach, the chemically active region (e.g., the ligand and the active site of an enzyme) is treated with a high level of quantum chemical theory, while the rest of the system is described by a more computationally efficient molecular mechanics force field. scielo.br This approach would be highly suitable for investigating the interactions of this compound with biological targets.

| Application | Calculated Properties | Significance | Potential for this compound |

|---|---|---|---|

| Molecular Property Prediction | Electrostatic potential, atomic charges, bond orders. ias.ac.innih.gov | Understanding intermolecular interactions and reactivity. nih.gov | To predict how it interacts with biological targets. |

| Reaction Mechanism Elucidation | Transition state energies, reaction pathways. researchgate.net | Clarifying the chemical transformations of nucleosides. researchgate.net | To study its metabolic fate or synthesis pathways. |

| Stability Assessment | HOMO-LUMO energy gap. nih.gov | Predicting the chemical stability of the molecule. nih.gov | To evaluate its shelf-life and degradation pathways. |

| Hybrid QM/MM Simulations | Interaction energies, binding modes. scielo.br | Modeling interactions within large biological systems. scielo.br | To investigate its binding to enzymes or receptors. |

Structure-Activity Relationship (SAR) Analysis in Designed Nucleoside Analogues for Research Purposes

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry and drug design. It involves correlating the chemical structure of a series of compounds with their biological activity to identify key structural features responsible for their effects. walisongo.ac.idmdpi.com For nucleoside analogues, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The general approach to SAR involves systematically modifying a lead compound and evaluating the impact of these changes on its biological activity. nih.gov In the context of this compound, the acetyl groups are a key modification. An SAR study could involve synthesizing analogues with different acyl groups (e.g., propionyl, butyryl) or altering the substitution pattern on the ribose ring to understand their influence on a particular biological activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to derive mathematical equations that relate the chemical structures of compounds to their biological activities. nih.gov These models often use physicochemical descriptors such as hydrophobicity, electronic effects, and steric parameters. walisongo.ac.id Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D representations of molecules to generate these relationships, providing a more detailed picture of the structural requirements for activity. mdpi.commdpi.com

While specific SAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of SAR are broadly applicable. For example, SAR studies on other nucleoside analogues have revealed the importance of specific substitutions on the sugar moiety or the nucleobase for antiviral or anticancer activity. nih.gov Such studies provide a valuable framework for any future research aimed at exploring the therapeutic potential of this compound and its derivatives.

| Methodology | Description | Application to Nucleoside Analogues | Potential for this compound |

|---|---|---|---|

| Classical SAR | Systematic modification of a chemical structure and evaluation of the effect on biological activity. nih.gov | Identifying key functional groups and their positions for desired biological effects. nih.gov | To determine the importance of the acetyl groups and the inosine core for any observed activity. |

| QSAR | Derivation of mathematical models relating chemical structure to biological activity using physicochemical descriptors. nih.gov | Predicting the activity of novel analogues and guiding further synthesis. walisongo.ac.id | To develop a predictive model for the biological activity of related inosine derivatives. |

| 3D-QSAR (CoMFA/CoMSIA) | Utilizes 3D molecular fields to correlate structure with activity, providing a spatial understanding of SAR. mdpi.commdpi.com | To create detailed 3D models of the pharmacophore required for activity. mdpi.com | To visualize the steric and electrostatic requirements for optimal interaction with a biological target. |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2',3',5'-Triacetylinosine, and how are yields optimized?

The synthesis of this compound typically involves selective acetylation of inosine. A modified procedure by Trivedi et al. employs bromoform and n-pentyl nitrite at 90°C for 30 minutes to brominate 2',3',5'-triacetylguanosine, yielding 2-bromo-2',3',5'-triacetylinosine (35% yield). However, this method is substrate-specific and unsuitable for other analogs . For halogenation, radical deamination using iodoform (4 equivalents) and i-pentyl nitrite (10 equivalents) in acetonitrile at 90°C for 1 hour achieves 50% yield of 2-iodo-2',3',5'-triacetylinosine, a key intermediate for antiviral studies . Key optimization steps include solvent selection (acetonitrile enhances solubility) and stoichiometric control of halogen sources.

Q. Q2. How is this compound characterized to confirm structural integrity and purity?

Characterization involves:

- Melting Point : 234–236°C (decomposes above this range) .

- Spectroscopy : H/C NMR to verify acetylation at 2',3',5' positions and absence of unreacted hydroxyl groups.

- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to detect impurities like unreacted inosine or over-acetylated byproducts .

- Mass Spectrometry : ESI-MS confirms molecular weight (394.34 g/mol) and isotopic patterns .

Q. Q3. What are the solubility and stability profiles of this compound under laboratory storage conditions?

Advanced Research Questions

Q. Q4. How can researchers address contradictions in reported synthesis yields of halogenated this compound derivatives?

Discrepancies in yields (e.g., 35% vs. 50% for bromo/iodo derivatives) arise from:

- Reagent Reactivity : Bromoform produces lower yields due to competing side reactions (e.g., radical recombination), while iodoform’s higher halogen abstraction efficiency improves selectivity .

- Catalyst Compatibility : n-Pentyl nitrite vs. i-pentyl nitrite alters radical generation rates. Kinetic studies using EPR spectroscopy could clarify radical intermediates .

- Solvent Effects : Acetonitrile’s polarity stabilizes transition states better than DMF or THF, reducing byproduct formation .

Q. Q5. What methodologies enable functionalization of this compound for antiviral activity studies?

Key strategies include:

- C-2 Halogenation : Bromo/iodo derivatives (e.g., 2-bromo or 2-iodo analogs) inhibit viral polymerase activity. Purification via flash chromatography (silica gel, gradient elution) is critical to isolate active isomers .

- C-6 Modifications : Coupling with propargyl groups via Sonogashira reactions introduces alkyne handles for click chemistry-based antiviral assays .

- Deacetylation : Controlled hydrolysis (e.g., NH/MeOH) regenerates inosine derivatives for comparative bioactivity studies .

Q. Q6. How can researchers resolve discrepancies in tautomeric forms of this compound reaction products?

Miles (1961) identified multiple tautomers (e.g., 6-methoxy and 1-methyl derivatives) in diazomethane reactions. Resolution requires:

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water) to isolate tautomers .

- Spectroscopic Differentiation : UV-Vis (λmax = 251 nm for 1-methylinosine) and H NMR (distinct methyl resonances) confirm structures .

- Computational Modeling : DFT calculations predict tautomer stability and guide synthetic routes .

Methodological Guidance for Data Analysis

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in antiviral assays using this compound analogs?

- Non-linear Regression : Fit dose-response curves (e.g., IC) using four-parameter logistic models (GraphPad Prism).

- Triangulation : Validate results via orthogonal assays (e.g., plaque reduction vs. RT-PCR) to minimize false positives .

- Error Analysis : Report SEM for triplicate experiments and use ANOVA to assess significance across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.